molecular formula C6H5F2NO B8748497 3,6-Difluoro-2-methoxypyridine CAS No. 1214323-06-4

3,6-Difluoro-2-methoxypyridine

Cat. No.: B8748497
CAS No.: 1214323-06-4
M. Wt: 145.11 g/mol
InChI Key: PDETXUKXCGKHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Difluoro-2-methoxypyridine is a useful research compound. Its molecular formula is C6H5F2NO and its molecular weight is 145.11 g/mol. The purity is usually 95%.
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Properties

CAS No.

1214323-06-4

Molecular Formula

C6H5F2NO

Molecular Weight

145.11 g/mol

IUPAC Name

3,6-difluoro-2-methoxypyridine

InChI

InChI=1S/C6H5F2NO/c1-10-6-4(7)2-3-5(8)9-6/h2-3H,1H3

InChI Key

PDETXUKXCGKHKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

step 1—To a flask containing 2,3,6-trifluoropyridine (2 g, 15 mmol) was added MeOH (5 mL) followed by methanolic NaOMe (5 mL, 25% NaOMe in MeOH). An exothermic reaction occurred and some solid formed. The reaction was stirred for 10 min and diluted with H2O. The solid was filtered and washed with H2O. The solid was dissolved in EtOAc, washed sequentially with water and brine, dried (Na2SO4), filtered and concentrated in vacuo to afford 1.5 g (69%) of 3,6-difluoro-2-methoxy-pyridine (140). The recovered material was used without further purification.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2,3,6-Trifluoropyridine (17.91 ml, 188 mmol) was dissolved in anhydrous MeOH (300 ml) and the resulting mixture was placed under argon. This mixture then was treated with a 25 wt % methanolic solution of sodium methoxide (43.0 ml, 188 mmol). The resulting mixture was then heated at about 65° C. for 2 hr. The reaction mixture was cooled to ambient temperature, and concentrated in vacuo to yield a residue which then was mixed with brine (200 mL), and extracted with Et2O (3×200 ml). The combined extracts were dried (Na2SO4), filtered, and concentrated in vacuo to give 21.5 g (79% yield) of crude 3,6-difluoro-2-methoxypyridine as a white solid which was carried on to the next step without purification.
Quantity
17.91 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
43 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
200 mL
Type
solvent
Reaction Step Three

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